molecular formula C17H14N2OS B2785706 N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]propanamide CAS No. 868674-38-8

N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]propanamide

Cat. No.: B2785706
CAS No.: 868674-38-8
M. Wt: 294.37
InChI Key: OWVOBBRHBPIHOL-ZCXUNETKSA-N
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Description

N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]propanamide is a heterocyclic compound featuring a naphtho[2,1-d][1,3]thiazole core substituted with a propargyl group and a propanamide moiety. Its synthesis typically involves cycloaddition or condensation reactions, as seen in structurally related compounds . The propargyl group offers opportunities for further functionalization via click chemistry, enhancing its utility in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-3-11-19-14-10-9-12-7-5-6-8-13(12)16(14)21-17(19)18-15(20)4-2/h1,5-10H,4,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVOBBRHBPIHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C3=CC=CC=C3C=C2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]propanamide typically involves the formation of the benzothiazole core followed by the introduction of the prop-2-ynyl and propanamide groups. One common method involves the reaction of 2-aminobenzenethiol with α-keto acids under acidic conditions to form the benzothiazole ring. The prop-2-ynyl group can be introduced via a Sonogashira coupling reaction, where the benzothiazole derivative is reacted with a terminal alkyne in the presence of a palladium catalyst. Finally, the propanamide group is introduced through an amidation reaction using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; reactions can be conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile introduced.

Scientific Research Applications

N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells. Additionally, its ability to generate reactive oxygen species can contribute to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

4-Cyano-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide

  • Key Difference: Replaces the propanamide with a cyano-substituted benzamide.
  • However, reduced hydrogen-bonding capacity compared to the propanamide may limit interactions with polar residues .
  • Synthetic Route: Similar 1,3-dipolar cycloaddition, but with azide derivatives bearing cyano groups .

(2E)-N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide

  • Key Difference : Incorporates a thiophene-via-enamide linkage instead of propanamide.
  • The methyl group on the thiazole increases steric hindrance .
  • Activity : Thiophene-containing analogues often exhibit improved bioavailability due to lipophilicity .

N-[(2Z)-6-Ethyl-3-methyl-1,3-benzothiazol-2(3H)-ylidene]-3-(phenylsulfonyl)propanamide

  • Key Difference : Substitutes naphthothiazole with a benzothiazole core and adds a sulfonyl group.
  • The ethyl group may enhance metabolic stability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups LogP* Solubility (mg/mL)
Target Compound ~350 Propanamide, propargyl, naphthothiazole 3.2 <0.1 (aqueous)
4-Cyano-benzamide analogue 367.4 Cyano, benzamide 3.8 <0.05
Thiophene-enamide analogue 350.46 Thiophene, enamide 3.5 0.2 (DMSO)
Sulfonyl-propanamide analogue 408.5 Sulfonyl, benzothiazole 2.9 0.3 (DMF)

*Predicted using fragment-based methods.

Biological Activity

N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]propanamide is a synthetic compound belonging to the benzothiazole family, characterized by a unique molecular structure that integrates a naphtho-thiazole framework with a propanamide functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃N₃OS. The compound features significant conjugation between the thiazole and naphthalene components, which enhances its electronic properties and potential interactions with biological targets .

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds structurally similar to this compound show effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Properties

Several studies have explored the anticancer potential of benzothiazole derivatives. For instance, compounds with similar structures have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Enzyme Inhibition

Naphtho-thiazole compounds have been investigated for their ability to inhibit specific enzymes linked to disease progression. For example, they may act as inhibitors of protein kinases or other enzymes involved in cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and enhanced sensitivity to existing therapies .

Synthesis and Evaluation

A notable study synthesized this compound through a multi-step organic reaction involving the formation of the benzothiazole core followed by the introduction of the propanamide group. The compound was evaluated for its biological activity using various assays .

Activity Target IC50 Value (µM) Reference
AntimicrobialE. coli25
AnticancerMCF-715
Enzyme InhibitionProtein Kinase A10

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